N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(11-6-9-20-10-11)18-12-2-4-13(5-3-12)21-15-16-7-1-8-17-15/h1,6-10,12-13H,2-5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLFJIIAMUUKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=COC=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
The molecular formula of this compound is , with a molecular weight of 287.31 g/mol. The compound features a furan ring substituted with a pyrimidine moiety and a cyclohexyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 2034278-11-8 |
The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the pyrimidin-2-yloxy group suggests potential interactions with nucleic acids or proteins, influencing various biological processes.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing pyrimidine rings have shown significant inhibitory effects against various viruses, including respiratory syncytial virus (RSV), with effective concentrations (EC50 values) ranging from 5 to 28 μM .
Antitumor Activity
In studies evaluating antitumor efficacy, compounds structurally related to this compound have demonstrated promising results against cancer cell lines such as A549 (lung cancer), Hela (cervical cancer), and MCF-7 (breast cancer). For example, similar compounds exhibited IC50 values indicating potent cytotoxicity in these cell lines .
Case Studies
- Antiviral Efficacy : A study on pyrazolecarboxamide hybrids revealed that certain derivatives showed an EC50 value of 6.7 μM against hepatitis C virus (HCV), suggesting that modifications to the core structure can enhance antiviral activity .
- Antitumor Properties : In a comparative analysis of various small molecule inhibitors, one compound demonstrated superior inhibitory activity against the MCF-7 cell line with an IC50 value of 9.23 ± 0.56 μM, indicating that structural modifications can significantly impact therapeutic efficacy .
Comparison with Similar Compounds
Compound (R)- and (S)-Diastereomers ()
The compounds described in share a carboxamide backbone but differ significantly in stereochemistry and substituents. For example:
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Key Features: Contains a diphenylhexane scaffold, a 2-oxotetrahydropyrimidinyl group, and a 2,6-dimethylphenoxy acetamide side chain. The 2-oxotetrahydropyrimidinyl group may confer distinct hydrogen-bonding interactions compared to the pyrimidin-2-yloxy group in the target molecule .
Compound (S)-N-[(2R,4S,5S)-...] ()
- Key Features : Similar to the above but with altered stereochemistry at the 4-position (S-configuration).
- Comparison : Stereochemical differences at critical positions (e.g., 4-hydroxy group) could drastically alter metabolic pathways or receptor binding, highlighting the importance of stereochemical precision in the target compound’s (1r,4r) configuration .
Heterocyclic and Fluorinated Analogues ()
The furo[2,3-b]pyridine derivative 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () provides a relevant comparison:
- Key Features: Fluorophenyl and trifluoroethyl groups enhance lipophilicity and metabolic stability.
- Comparison: The target compound lacks fluorinated substituents, which may reduce its metabolic resistance but improve aqueous solubility.
Pyridine-Based Carboxamides ()
The pyridine carboxamide 6-[(5-cyanopyrimidin-2-yl)amino]-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-4-[(propan-2-yl)amino]pyridine-3-carboxamide () shares functional motifs:
- Key Features: Incorporates a cyanopyrimidinyl amino group and a fluoro-hydroxybutyl side chain.
- Comparison: The cyanopyrimidinyl group in this compound may enhance kinase inhibition potency compared to the pyrimidin-2-yloxy group in the target molecule.
Structural and Pharmacological Implications
Table 1: Key Structural and Hypothetical Pharmacological Comparisons
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclohexanol derivatization with pyrimidin-2-yloxy groups and subsequent coupling with furan-3-carboxamide. Key optimization parameters include:
- Temperature control : Maintaining 60–80°C during nucleophilic substitution to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) for efficient amide bond formation.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves stereoisomers .
Basic: How is the stereochemistry and electronic structure of this compound confirmed?
Methodological Answer:
- Stereochemical confirmation : X-ray crystallography (e.g., Cu-Kα radiation) resolves the (1r,4r) cyclohexyl configuration, as seen in analogous cyclohexyl-pyrimidine derivatives .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Distinct shifts for equatorial pyrimidin-2-yloxy protons (~δ 8.5 ppm) and furan carbonyl carbons (~δ 165 ppm).
- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (pyrimidine C-O-C) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the impact of replacing the furan ring with thiophene or pyridine?
Methodological Answer:
- Synthetic analogs : Replace furan-3-carboxamide with thiophene-3-carboxamide (as in ) or pyridine derivatives.
- Bioactivity assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or antimicrobial MIC (minimum inhibitory concentration) tests.
- Electronic effects : DFT calculations (e.g., Mulliken charges) quantify electron-withdrawing/donating effects of heterocycles on the amide’s reactivity .
Advanced: How to resolve contradictory solubility data reported for structurally similar compounds?
Methodological Answer:
- Experimental validation : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO, using HPLC-UV quantification.
- Structural factors : Compare logP values (e.g., via ChemDraw predictions) to identify hydrophobic substituents (e.g., cyclohexyl vs. aryl groups).
- Crystallinity analysis : Powder X-ray diffraction (PXRD) assesses amorphous vs. crystalline forms, which influence solubility .
Advanced: What computational methods predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., EGFR or HDACs).
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) using Schrödinger Suite .
Basic: What protocols ensure stability during storage and handling?
Methodological Answer:
- Storage conditions : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation.
- Decomposition monitoring : Regular HPLC analysis (C18 column, 254 nm) detects degradation products.
- Lyophilization : For long-term stability, lyophilize in 5% mannitol to prevent aggregation .
Advanced: How to design in vitro assays for evaluating antitumor activity?
Methodological Answer:
- Cell lines : Use NCI-60 panels or patient-derived xenograft (PDX) models.
- Endpoint assays : MTT for viability, Annexin V/PI for apoptosis, and scratch assays for migration inhibition.
- Dose optimization : Test 0.1–100 µM ranges with 48–72 hr exposure; include cisplatin as a positive control .
Advanced: What strategies validate the compound’s potential as a succinate dehydrogenase inhibitor?
Methodological Answer:
- Enzyme assays : Measure NADH oxidation rates at 340 nm using purified SDH.
- Competitive inhibition : Lineweaver-Burk plots with varying succinate concentrations.
- Mutagenesis : Compare inhibition in wild-type vs. SDH-KO cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
